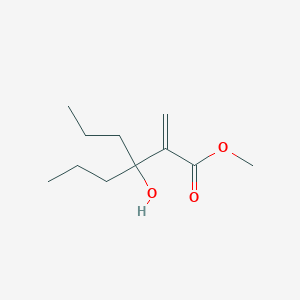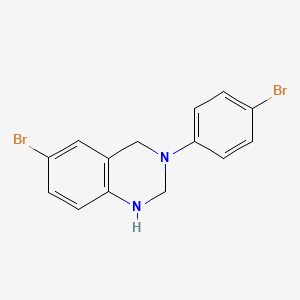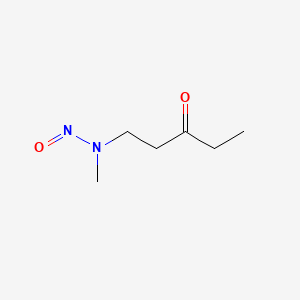
N-methyl-N-(3-oxopentyl)nitrous Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(3-oxopentyl)nitrous amide is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound features a methyl group (CH3) attached to the nitrogen atom, along with a 3-oxopentyl group, making it a unique structure within the amide family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-oxopentyl)nitrous amide can be achieved through various methods. One common approach involves the reaction of a carboxylic acid derivative with an amine. For instance, the reaction between an acid chloride and a secondary amine can yield the desired amide. The reaction typically requires a base to neutralize the hydrochloric acid byproduct .
Another method involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent under mildly basic conditions. This method is known for its high yield and monoselectivity, making it suitable for the late-stage methylation of bioactive compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and high purity of the final product. The choice of reagents and reaction conditions is optimized to maximize yield and minimize byproducts.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(3-oxopentyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amide can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the amide under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amides.
Aplicaciones Científicas De Investigación
N-methyl-N-(3-oxopentyl)nitrous amide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(3-oxopentyl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-methyl-N-(3-oxopentyl)nitrous amide can be compared with other similar compounds, such as:
N-methylpropionamide: Similar in structure but lacks the 3-oxopentyl group.
N-ethyl-N-(3-oxopentyl)nitrous amide: Similar but with an ethyl group instead of a methyl group.
N-methyl-N-(3-oxobutyl)nitrous amide: Similar but with a shorter carbon chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
117732-65-7 |
|---|---|
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
N-methyl-N-(3-oxopentyl)nitrous amide |
InChI |
InChI=1S/C6H12N2O2/c1-3-6(9)4-5-8(2)7-10/h3-5H2,1-2H3 |
Clave InChI |
XCCUMTVRECARCI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCN(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



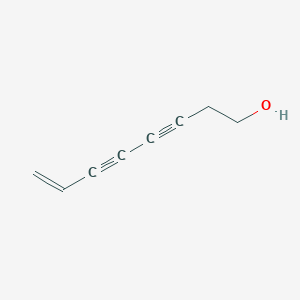
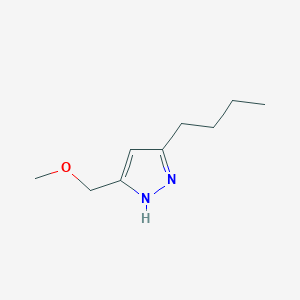
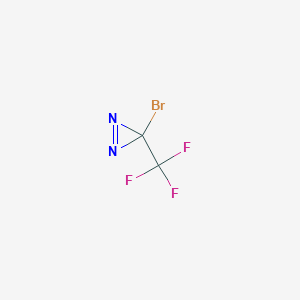
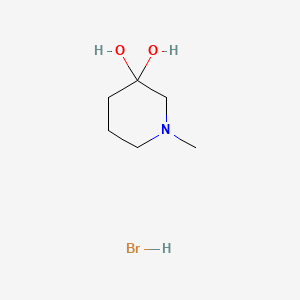
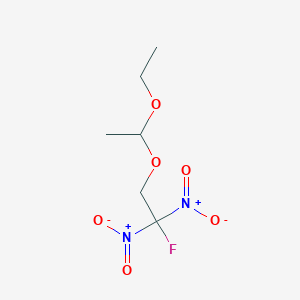
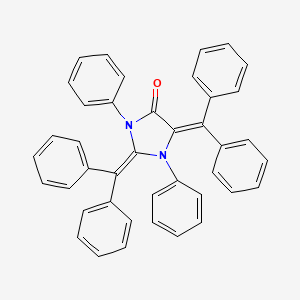
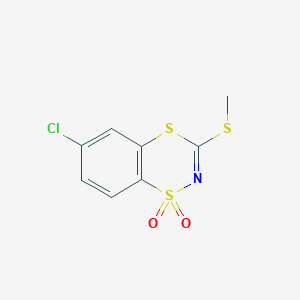
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
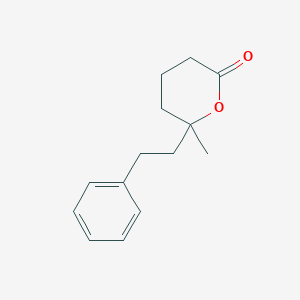
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
acetate](/img/structure/B14302318.png)
